molecular formula C13H13ClN2O B1518758 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one CAS No. 1087784-16-4

2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one

Cat. No.: B1518758
CAS No.: 1087784-16-4
M. Wt: 248.71 g/mol
InChI Key: ACUYDSXGSCBUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” is a complex organic molecule. It contains a pyrido[4,3-b]indole core, which is a type of heterocyclic compound . This core is also found in various biologically significant alkaloids . The compound also has a chloro-ethanone group attached to it .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the pyrido[4,3-b]indole core and the chloro-ethanone group . The pyrido[4,3-b]indole core is a heterocyclic system that contains nitrogen atoms . The chloro-ethanone group contains a chlorine atom attached to a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the functional groups present in the molecule. The pyrido[4,3-b]indole core may undergo reactions typical of heterocyclic compounds . The chloro-ethanone group may undergo nucleophilic substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the heterocyclic pyrido[4,3-b]indole core and the chloro-ethanone group would likely impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

One of the primary research applications of compounds similar to 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one involves their synthesis and the formation of various derivatives. For example, Nguyen et al. (1986) reported the synthesis of 1-chloro-5-alkyl-5H-pyrido[4,3-b]benzo[f]indoles by reacting 2-lithio derivatives of 1-alkyl-4-chloropyrrolo[3,2-c]pyridines with acetophenones, leading to tertiary alcohols, which after several steps, were cyclized to produce the target compounds. This process involves dehydration, reduction, and substitution reactions, showcasing the compound's role in synthetic organic chemistry and the generation of structurally complex molecules (Nguyen, Bisagni, & Lhoste, 1986).

Coordination Chemistry and Frameworks

In coordination chemistry, compounds structurally related to this compound can serve as ligands to form metal coordination frameworks. Sun et al. (2008) explored the use of 1,2-bis(4-pyridyl)ethane-N,N′-dioxide (a related compound) with metal perchlorates and tetraphenylborate to yield frameworks with diverse structures, demonstrating the potential of these compounds in constructing novel materials with potential applications in catalysis, gas storage, and separation technologies (Sun, Wang, Gao, & Batten, 2008).

Molecular and Crystal Structures

The detailed study of molecular and crystal structures is another key research area. Domagała et al. (2022) investigated the crystal and molecular structure of pyrrol-2-yl chloromethyl ketone derivatives, including a compound with a chloro and ketone functional group similar to the target compound. This research highlighted the differences in hydrogen bonding patterns within the crystal structures, contributing to the understanding of molecular interactions and stability in solid-state chemistry (Domagała, Dubis, Wojtulewski, Zabel, & Pfitzner, 2022).

Organic Synthesis and Heterocyclic Chemistry

In the realm of organic synthesis and heterocyclic chemistry, Yan et al. (2009) described a one-pot synthesis of pyrido[1,2-a]benzimidazole derivatives from chloroacetonitrile and other reagents, showcasing the versatility of chlorinated and nitrogen-containing heterocycles in constructing complex molecular architectures. This exemplifies the compound's role in facilitating the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Yan, Wang, Song, & Sun, 2009).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These interactions can result in changes at the molecular level, which can then lead to the observed effects of the compound.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

2-chloro-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-7-13(17)16-6-5-12-10(8-16)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUYDSXGSCBUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-16-4
Record name 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.